molecular formula Al4Ni B14246430 CID 78062528

CID 78062528

Cat. No.: B14246430
M. Wt: 166.620 g/mol
InChI Key: AXJCJIQXGOHMKN-UHFFFAOYSA-N
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Description

CID 78062528, identified as oscillatoxin D, is a marine-derived cyclic peptide belonging to the oscillatoxin family. These compounds are secondary metabolites produced by cyanobacteria, particularly Oscillatoria species, and are known for their complex macrocyclic structures and bioactive properties . Oscillatoxin D exhibits a unique structural framework characterized by a 30-membered macrocyclic ring system with alternating peptide and polyketide subunits.

Properties

Molecular Formula

Al4Ni

Molecular Weight

166.620 g/mol

InChI

InChI=1S/4Al.Ni

InChI Key

AXJCJIQXGOHMKN-UHFFFAOYSA-N

Canonical SMILES

[Al].[Al].[Al].[Al].[Ni]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of compound “CID 78062528” involves specific reaction conditions and reagents. The detailed synthetic routes are typically documented in scientific literature and patents. Common methods may include multi-step organic synthesis involving intermediates and catalysts to achieve the desired chemical structure.

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical processes, ensuring high yield and purity. Techniques such as batch processing, continuous flow reactors, and advanced purification methods are employed to produce the compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions: Compound “CID 78062528” undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxygenated derivatives, while reduction may produce hydrogenated compounds.

Scientific Research Applications

Compound “CID 78062528” has a wide range of applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis, facilitating the creation of complex molecules.

    Biology: Employed in biochemical assays and studies to understand its interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties, including its effects on specific biological pathways.

    Industry: Utilized in the production of specialty chemicals, materials, and other industrial products.

Mechanism of Action

The mechanism of action of compound “CID 78062528” involves its interaction with specific molecular targets and pathways. It may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The detailed molecular mechanisms are often studied using advanced techniques such as molecular docking, spectroscopy, and biochemical assays.

Comparison with Similar Compounds

Structural Differences

Compound CID Key Structural Modification
Oscillatoxin D 78062528 Base structure: 30-membered macrocycle with no methyl substitution at C30
30-Methyl-oscillatoxin D 185389 Methyl group at C30 position
Oscillatoxin E 156582093 Modified side chain at C15; additional hydroxyl group
Oscillatoxin F 156582092 Epoxide ring at C8-C9 position

Key Observations :

  • Hydroxylation in CID 156582093 may increase polarity, affecting solubility and interaction with hydrophilic targets.
  • The epoxide in CID 156582092 introduces reactive electrophilic sites, which could correlate with cytotoxicity or covalent binding to cellular targets .

Physicochemical Properties

Property Oscillatoxin D (CID 78062528) 30-Methyl-oscillatoxin D (CID 185389) Oscillatoxin E (CID 156582093) Oscillatoxin F (CID 156582092)
Molecular Weight (Da) ~1,200 (estimated) ~1,214 ~1,216 ~1,218
LogP ~3.5 (predicted) ~4.0 ~3.0 ~3.8
Solubility Low (hydrophobic core) Very low Moderate Low

Tables and Figures

  • Table 1 : Structural and physicochemical comparisons of oscillatoxin derivatives.
  • Figure 1 : Chemical structures of oscillatoxin D (this compound) and analogs (adapted from ) .

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